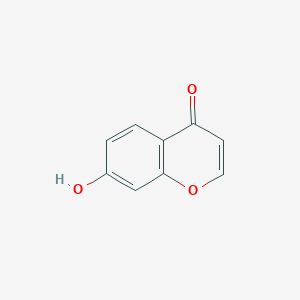

7-Hydroxy-4-benzopyrone

Description

7-Hydroxy-4-benzopyrone has been reported in Actinidia valvata, Phlojodicarpus villosus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJCRTSTRGRJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208604 | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-89-7 | |

| Record name | 7-Hydroxychromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-hydroxychromone synthesis from resorcinol

An In-depth Technical Guide to the Synthesis of 7-Hydroxychromone from Resorcinol

Introduction

7-Hydroxychromone and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. They are recognized as important intermediates in the synthesis of more complex pharmaceuticals, agrochemicals, and fluorescent probes.[1][2] The synthesis of these compounds, starting from readily available precursors like resorcinol, is a subject of significant interest for researchers. This guide provides a comprehensive technical overview of the primary synthetic methodologies, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

The most prevalent and efficient method for synthesizing 7-hydroxychromone and its analogs from resorcinol is the Pechmann condensation .[3][4] A related reaction, the Simonis chromone cyclization , offers an alternative route that specifically favors chromone formation.[3] Other methods, such as the acylation of resorcinol followed by an intramolecular cyclization, have also been explored.

Caption: Primary synthetic routes to 7-hydroxychromone from resorcinol.

The Pechmann Condensation

The Pechmann condensation is a classic and widely used one-pot reaction for synthesizing coumarins, but with appropriate starting materials and conditions, it is highly effective for producing 7-hydroxychromones from resorcinol and a β-ketoester.[3][4] The reaction is typically catalyzed by an acid.

Mechanism

The reaction mechanism involves three key acid-catalyzed steps:

-

Transesterification : The phenol (resorcinol) reacts with the β-ketoester to form a β-hydroxy ester intermediate.

-

Intramolecular Cyclization (Hydroxyalkylation) : The activated aromatic ring attacks the ketone carbonyl group, leading to the formation of a new ring.[5]

-

Dehydration : The elimination of a water molecule from the cyclic intermediate results in the formation of the stable aromatic chromone ring.[3][5]

Caption: Simplified mechanism of the Pechmann condensation.

Catalysts and Reaction Conditions

A variety of acid catalysts can be employed for the Pechmann condensation, ranging from strong mineral acids to heterogeneous solid acids. The choice of catalyst significantly impacts reaction time, temperature, and overall yield.[4] Solvent-free conditions are often preferred for their environmental benefits and simplified work-up.[1][6][7]

| Catalyst | β-Ketoester | Temperature (°C) | Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Ethyl acetoacetate | < 10°C to RT | 18 h | 88 | [8] |

| Conc. H₂SO₄ | Ethyl acetoacetate | < 20°C | ~30 min | 49 | [9][10] |

| Amberlyst-15 | Ethyl acetoacetate | 110°C | 20 min (MW) | 97 | [6][11] |

| Starch Sulfuric Acid | Ethyl acetoacetate | 80°C | 5 min | 90 | [12] |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Ethyl acetoacetate | 110°C | Optimized time | 88 | [1] |

| H-Beta Zeolite | Ethyl acetoacetate | 140°C | 4 h | ~66 | [13] |

| Inorganic Ion Exchangers | Methyl acetoacetate | 130°C | 6-8 h | >90 | [7] |

Detailed Experimental Protocol (using H₂SO₄)

This protocol is a representative procedure for the synthesis of 7-hydroxy-4-methylcoumarin (a 7-hydroxychromone derivative) using concentrated sulfuric acid.

Materials:

-

Resorcinol (3.7 g)

-

Ethyl acetoacetate (5 mL)

-

Concentrated Sulfuric Acid (98%, 15 mL)

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation : Place a 250 mL beaker containing 15 mL of concentrated H₂SO₄ in an ice bath and chill to below 10°C.[9]

-

Reactant Mixture : In a separate 100 mL flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate with stirring. A clear, dark yellow solution should form.[9]

-

Reaction : Add the resorcinol/ethyl acetoacetate solution dropwise to the chilled, stirring sulfuric acid. The addition is exothermic; maintain the temperature of the reaction mixture below 10-20°C throughout the addition.[9][14]

-

Completion : After the addition is complete, continue stirring the mixture for an additional 10-40 minutes to ensure the reaction goes to completion.[9][14]

-

Precipitation : Pour the reaction mixture into a beaker containing crushed ice and water.[9] A pale yellow precipitate of the crude product will form immediately.

-

Isolation : Collect the crude product by vacuum filtration. Wash the solid several times with ice-cold water in the filter funnel.[9]

-

Purification : Recrystallize the crude product from ethanol to obtain the purified 7-hydroxy-4-methylcoumarin. Dry the final product.

Caption: Experimental workflow for 7-hydroxychromone synthesis via Pechmann condensation.

The Simonis Chromone Cyclization

The Simonis reaction is a variation of the Pechmann condensation that specifically yields chromones instead of coumarins.[3] The reaction involves the condensation of a phenol with a β-ketoester, typically using phosphorus pentoxide (P₂O₅) as the catalyst. The mechanism differs in the initial step: the ketone of the β-ketoester is activated by the catalyst and reacts with the phenol's hydroxyl group first, which favors the chromone structure.[3]

Experimental Protocol (Simonis Reaction)

This protocol describes the synthesis of 5-hydroxy-2-methylchromone, illustrating the general procedure.

Materials:

-

Resorcinol (11 g, 0.1 mol)

-

Ethyl acetoacetate (13 g, 0.1 mol)

-

Phosphorus pentoxide (P₂O₅, 20 g)

-

Crushed ice

Procedure:

-

Reaction Setup : In a round-bottom flask, carefully mix resorcinol and ethyl acetoacetate.

-

Catalyst Addition : To this mixture, slowly and cautiously add phosphorus pentoxide. The reaction is highly exothermic.[15]

-

Heating : Heat the mixture on a water bath at 100°C for 1 hour, with occasional shaking.[15]

-

Work-up : Cool the reaction mixture and then carefully pour it onto crushed ice.[15]

-

Isolation & Purification : Collect the resulting solid by filtration, wash it with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol.[15]

von Kostanecki-Robinson Reaction

While the von Kostanecki-Robinson reaction is primarily used for synthesizing flavones (a type of chromone), it represents another important pathway for chromone ring formation.[16] The process involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization.[16] Although it can sometimes yield coumarins as byproducts, chromone formation is generally favored.[15] This route is less direct for starting from resorcinol itself, as it requires a pre-existing o-hydroxyaryl ketone.

Conclusion

The synthesis of 7-hydroxychromone from resorcinol is most efficiently achieved through the Pechmann condensation, a versatile and robust reaction. The choice of acid catalyst allows for significant optimization, with modern heterogeneous catalysts like Amberlyst-15 and zeolites offering green, reusable, and highly efficient alternatives to traditional mineral acids. For researchers requiring specific chromone formation and wishing to avoid potential coumarin byproducts, the Simonis cyclization provides a reliable, albeit more vigorous, alternative. These well-established methodologies provide a strong foundation for the laboratory-scale and industrial production of this valuable chemical scaffold.

References

- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Explain the mechanism of formation of 7-hydroxy-4-methylcoumarin. | Filo [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. jetir.org [jetir.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 11. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Kostanecki acylation - Wikipedia [en.wikipedia.org]

The Biological Activity of 7-Hydroxychromone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The chromone scaffold, particularly with a hydroxyl group at the C-7 position, represents a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological activities. 7-Hydroxychromone derivatives, found in natural sources and accessible through robust synthetic methodologies, exhibit a remarkable range of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds. It summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in leveraging this versatile molecular framework for therapeutic innovation.

Introduction to the 7-Hydroxychromone Scaffold

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products. The addition of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties and its ability to interact with biological targets, making it a focal point for drug design. Fused chromones, in particular, are gaining attention as therapeutic agents due to their widespread presence in nature, potent bioactivities, and generally low toxicity.[1] This inherent versatility has established the 7-hydroxychromone moiety as a valuable template for developing novel small-molecule drugs targeting a wide array of diseases.[2]

Synthesis of 7-Hydroxychromone Derivatives

The synthesis of 7-hydroxychromone derivatives can be achieved through several established organic chemistry reactions. Common strategies include the Pechmann cyclisation, Knoevenagel condensation, and click chemistry approaches to generate diverse libraries of compounds.[3][4][5]

General Synthetic Workflow

A prevalent method for synthesizing the 7-hydroxychromone core is the Pechmann reaction, which involves the condensation of a phenol (like resorcinol) with a β-ketoester under acidic conditions. Subsequent modifications can be made to the core structure to produce a variety of derivatives.

Experimental Protocol: Pechmann Cyclisation

The following protocol provides a representative method for synthesizing 7-hydroxycoumarins (a subclass of chromones) via Pechmann cyclisation.[5]

-

Reaction Setup: A substituted resorcinol is mixed with a β-ketoester.

-

Condensation: Perchloric acid is added as a condensing agent to catalyze the reaction.

-

Workup and Purification: The reaction mixture is worked up through standard aqueous extraction procedures. The crude product is then purified, typically by recrystallization or column chromatography.

-

Characterization: The final structure of the synthesized compound is confirmed using analytical and spectroscopic methods, such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).[4][6]

Key Biological Activities and Mechanisms of Action

7-Hydroxychromone derivatives have been extensively evaluated for a variety of therapeutic applications. Their biological effects are often attributed to their ability to modulate specific signaling pathways and inhibit key enzymes involved in disease progression.

Anticancer Activity

Derivatives of 7-hydroxychromone have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB231), cervical (HeLa), and gastric (AGS) cancers.[3][7][8] The mechanisms underlying their anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling pathways.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric) | 2.63 ± 0.17 µM | [3] |

| 7-hydroxy flavone | HeLa (Cervical) | 22.56 ± 0.21 µg/mL | [7] |

| 7-hydroxy flavone | MDA-MB231 (Breast) | 3.86 ± 0.35 µg/mL | [7] |

| Furochromone/Benzofuran derivatives (e.g., 15a, 18) | MCF-7 (Breast) | 1.19 to 2.78 µM | [8] |

Certain 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have shown remarkable inhibitory action against the PI3K (Phosphatidylinositol 3-Kinase) and Akt-1 enzymes, which are central components of a signaling pathway that promotes cell survival and proliferation in many cancers.[9]

Another key anticancer mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that active derivatives can arrest cancer cells in the G2/M phase of the cell cycle and trigger apoptosis by modulating the levels of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins and activating caspases 3/7.[3][9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of chemical compounds.[3]

-

Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the 7-hydroxychromone derivatives for a defined period (e.g., 48-72 hours).

-

MTT Incubation: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.

-

Analysis: Cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. 7-Hydroxychromone derivatives have been identified as potent anti-inflammatory agents that act by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[5][10]

| Compound/Derivative | Target/Assay | IC₅₀ Value | Reference |

| Q7-9 | COX-2 Enzyme | 0.121 ± 0.010 µM | [10] |

| Q7-26 | COX-2 Enzyme | 0.137 ± 0.004 µM | [10] |

| Q7-9 | PGE₂ Production | 0.209 ± 0.022 µM | [10] |

| Q7-26 | PGE₂ Production | 0.161 ± 0.018 µM | [10] |

| Q7-28 | Nitric Oxide (NO) Production | 0.014 ± 0.001 µM | [10] |

| 2-(2-phenethyl)chromone derivatives | Nitric Oxide (NO) Production | 7.0–12.0 μM | [2] |

A novel chromone derivative, DCO-6, was found to exert its anti-inflammatory effects by inhibiting the production of intracellular reactive oxygen species (ROS). This action disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event required for the activation of the p38 MAPK signaling pathway, which plays a pivotal role in inflammation.[11]

This in vitro assay is used to screen for anti-inflammatory activity by mimicking a bacterial inflammatory response.[5][11]

-

Cell Culture: Macrophage cells (e.g., RAW264.7 or J774) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the 7-hydroxychromone derivatives for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response.

-

Incubation: The cells are incubated for approximately 24 hours.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay.

-

Cytokines (e.g., IL-6): Cytokine levels in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protein Expression (e.g., iNOS, COX-2): Cell lysates are analyzed by Western blot to determine the expression levels of key inflammatory proteins.

-

Neuroprotective Activity

The development of multi-target-directed ligands is a promising strategy for treating complex neurodegenerative diseases like Alzheimer's.[12] 7-Hydroxychromone derivatives have emerged as potent agents that can combat Alzheimer's pathology through several mechanisms.[13]

| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Pyridine-bearing derivatives | Acetylcholinesterase (AChE) | 0.7 - 10 µM | [12] |

| Pyridine-bearing derivatives | Butyrylcholinesterase (BuChE) | 0.006 - 2 µM | [12] |

| 2-Triazolylchromones | Monoamine Oxidase A (MAO-A) | 0.023 - 0.32 µM | [12] |

| 2-Triazolylchromones | Monoamine Oxidase B (MAO-B) | 0.019 - 0.73 µM | [12] |

| Chromone-2-carboxamido-alkylamine (Cpd 37) | Acetylcholinesterase (AChE) | 0.09 µM | [12] |

The pathology of Alzheimer's disease is complex, involving cholinergic deficits (low acetylcholine), monoamine depletion, and the aggregation of amyloid-β (Aβ) plaques.[14][15] 7-Hydroxychromone derivatives have been designed to inhibit the enzymes that break down key neurotransmitters (AChE, BuChE, MAO) and to prevent the formation of toxic Aβ aggregates.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Compounds as Beneficial Antioxidant Agents in Neurodegenerative Disorders: A Focus on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxy-4-Benzopyrone: A Technical Guide to its Mechanism of Action as a Src Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-benzopyrone, also known as 7-hydroxychromone, is a naturally occurring flavonoid that has been identified as an inhibitor of Src family kinases (SFKs). Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a Src kinase inhibitor, based on available data and the broader understanding of flavonoid-kinase interactions.

Core Mechanism of Action

The inhibitory potential of this compound against Src kinase has been quantified, providing a basis for its further investigation as a potential therapeutic agent.[3]

Quantitative Inhibition Data

| Compound | Target Kinase | Assay Type | IC50 | Reference |

| This compound | Src | Cell-free assay | <300 μM | [3] |

Signaling Pathways and Cellular Effects

Inhibition of Src kinase by this compound is expected to modulate downstream signaling pathways that are crucial for cancer cell pathophysiology. Src is a central regulator of multiple signaling cascades, and its inhibition can lead to a variety of cellular outcomes.

// Nodes GF [label="Growth Factors\n(e.g., EGF, PDGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzopyrone [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K/Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration\n& Invasion", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#4285F4"]; RTK -> Src [color="#4285F4"]; Integrins -> FAK [color="#4285F4"]; FAK -> Src [color="#4285F4"]; Src -> Ras [color="#4285F4"]; Src -> PI3K [color="#4285F4"]; Src -> STAT3 [color="#4285F4"]; Ras -> Proliferation [color="#4285F4"]; PI3K -> Proliferation [color="#4285F4"]; STAT3 -> Proliferation [color="#4285F4"]; Src -> Migration [color="#4285F4"]; Src -> Angiogenesis [color="#4285F4"]; Benzopyrone -> Src [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } enddot Figure 1: Simplified Src signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the efficacy of this compound as a Src kinase inhibitor, a variety of in vitro and cell-based assays can be employed. The following are representative protocols based on standard methodologies used in the field.

In Vitro Src Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of Src kinase activity in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology for this purpose.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Src Kinase\n- Biotinylated Substrate\n- ATP\n- this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Kinase, Substrate,\nATP, and Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add Detection Reagents:\n- Europium-labeled\n Phospho-antibody\n- Streptavidin-Allophycocyanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_FRET [label="Measure TR-FRET Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data and\nCalculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents [color="#4285F4"]; Prepare_Reagents -> Incubate [color="#4285F4"]; Incubate -> Add_Detection [color="#4285F4"]; Add_Detection -> Measure_FRET [color="#4285F4"]; Measure_FRET -> Analyze [color="#4285F4"]; Analyze -> End [color="#4285F4"]; } enddot Figure 2: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) Src kinase assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human Src kinase is diluted in kinase buffer.

-

A biotinylated peptide substrate for Src is prepared in kinase buffer.

-

ATP is diluted to the desired concentration in kinase buffer.

-

This compound is serially diluted in DMSO and then in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the Src kinase, the biotinylated substrate, and the test compound (this compound) or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Incubate the plate in the dark at room temperature to allow for antibody binding to the phosphorylated substrate and SA-APC binding to the biotinylated substrate.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

-

The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the kinase.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Src Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit Src activity within a cellular context by measuring the autophosphorylation of Src at tyrosine 416 (a marker of Src activation).

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with known high Src activity (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Src signal to the total Src and loading control signals.

-

Determine the concentration-dependent effect of this compound on Src phosphorylation.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel Src kinase inhibitors. Its flavonoid structure suggests an ATP-competitive mechanism of action, and its inhibitory activity has been quantified in a cell-free assay. The experimental protocols outlined in this guide provide a framework for further characterizing its potency, selectivity, and cellular effects.

Future research should focus on:

-

Elucidating the precise binding mode of this compound to the Src kinase domain through co-crystallization studies or computational modeling.

-

Determining its selectivity profile against a panel of other kinases to assess off-target effects.

-

Evaluating its efficacy in cell-based assays for proliferation, migration, and invasion.

-

Conducting in vivo studies in animal models of cancer to assess its therapeutic potential.

By systematically addressing these research questions, the full potential of this compound and its derivatives as a new class of Src-targeting anticancer agents can be realized.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Hydroxychromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-hydroxychromone, a key heterocyclic compound of interest in pharmaceutical research. The following sections detail its solubility in various solvents, its stability under different environmental conditions, and the experimental protocols for these assessments.

Solubility of 7-Hydroxychromone

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. 7-Hydroxychromone exhibits varied solubility across different solvent classes.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 7-hydroxychromone in common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Method of Determination |

| Water | 11.4[1] | ~0.070 | Not Specified |

| DMSO | 14.29[2] | ~0.088 | Not Specified |

| Ethanol | Data not available | Data not available | Not Specified |

| Methanol | Data not available | Data not available | Not Specified |

| 7-Hydroxyflavone | ~10 in DMSO | Not applicable | Not Specified |

Note: Molar solubility is estimated based on a molecular weight of 162.14 g/mol for 7-hydroxychromone. Data for 7-hydroxyflavone is provided for a structurally related compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The Shake-Flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of 7-hydroxychromone to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of 7-hydroxychromone in the clear supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Workflow for the Shake-Flask Solubility Assay.

Stability of 7-Hydroxychromone

Understanding the stability of 7-hydroxychromone under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation products.

Forced Degradation Studies

The following table outlines typical conditions for forced degradation studies.

| Stress Condition | Reagent/Condition | Typical Duration |

| Hydrolytic | ||

| Acidic | 0.1 M HCl | 24 hours at 60°C |

| Basic | 0.1 M NaOH | 8 hours at 60°C |

| Neutral | Water | 48 hours at 60°C |

| Oxidative | 3% H₂O₂ | 24 hours at room temperature |

| Thermal | Dry heat | 72 hours at 80°C |

| Photolytic | UV light (200 Wh/m²) and visible light (1.2 million lux hours) | As per ICH Q1B |

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Methodology:

-

Stress Sample Preparation: Subject 7-hydroxychromone to various forced degradation conditions as outlined in the table above.

-

Chromatographic Method Development: Develop an HPLC method (typically reversed-phase with UV detection) that separates the intact 7-hydroxychromone from all its degradation products. This involves optimizing the column, mobile phase composition, gradient, flow rate, and temperature.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Analysis of Stressed Samples: Analyze the stressed samples using the validated method to identify and quantify the degradation products.

Workflow for Stability-Indicating HPLC Method Development.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain directly linking 7-hydroxychromone to specific signaling pathways. However, one study has identified it as a Src kinase inhibitor with an IC₅₀ of <300 μM. Further research is required to elucidate the detailed molecular mechanisms and signaling cascades affected by 7-hydroxychromone.

Conclusion

This technical guide summarizes the current knowledge on the solubility and stability of 7-hydroxychromone. While some quantitative solubility data is available, further studies are needed to establish a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed investigations into the physicochemical properties of this promising compound. A deeper understanding of its stability and degradation pathways will be instrumental in its future development as a therapeutic agent.

References

The Enigmatic 7-Hydroxy-4-Benzopyrone: A Technical Guide to Its Natural Occurrence and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-benzopyrone, also known as 7-hydroxychromone, is a naturally occurring compound belonging to the chromone class of flavonoids. Chromones are a significant group of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation, serving as a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species. While its presence is not as widespread as some other flavonoids, it has been reported in several distinct botanical families. The table below summarizes the known natural sources of this compound. It is important to note that quantitative data on the concentration of this compound in these sources is limited in the currently available literature.

| Plant Species | Family | Plant Part | Reference |

| Tripterygium wilfordii Hook. f. | Celastraceae | Root Bark | [Source 13, 14] |

| Actinidia valvata | Actinidiaceae | - | [Source 6] |

| Phlojodicarpus villosus | Apiaceae | - | [Source 6] |

| Saposhnikovia divaricata | Apiaceae | Roots | [Source 2, 5] |

| Pimenta dioica (L.) Merr. | Myrtaceae | Leaves | [Source 3, 4] |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following are detailed experimental protocols that can be adapted for the isolation of this compound.

Protocol 1: General Solvent Extraction and Column Chromatography

This protocol is a standard method for the extraction and isolation of chromones from plant material.

1. Plant Material Preparation:

-

The selected plant material (e.g., dried and powdered roots of Saposhnikovia divaricata) is collected and authenticated. [Source 2, 5]

-

The material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol or a 40% aqueous ethanol solution are commonly used. [Source 5]

-

The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation (Liquid-Liquid Extraction):

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate. [Source 5] This step separates compounds based on their polarity.

4. Chromatographic Purification:

-

The fraction enriched with chromones (often the ethyl acetate fraction) is subjected to column chromatography over silica gel. [Source 2]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Fractions containing the target compound (as indicated by a reference standard of this compound) are pooled and concentrated.

5. Recrystallization:

-

The purified compound can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) is employed.

1. Sample Preparation:

-

The partially purified fraction containing this compound from column chromatography is dissolved in the HPLC mobile phase.

-

The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of chromones. [Source 2]

-

Mobile Phase: A gradient elution with a mixture of methanol and water (often with a small percentage of an acid like phosphoric acid to improve peak shape) is commonly employed. [Source 2]

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm. [Source 2]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point. [Source 2]

3. Fraction Collection:

-

The peak corresponding to this compound is collected.

-

The collected fraction is then concentrated to yield the pure compound.

Experimental Workflow and Signaling Pathways

The general workflow for the isolation of this compound from a plant source can be visualized as a sequential process.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide has outlined its known natural occurrences and provided detailed, adaptable protocols for its isolation and purification. While the quantitative abundance of this compound in various plant sources requires further investigation, the methodologies described herein provide a solid foundation for researchers to obtain pure this compound for further biological and pharmacological studies. The continued exploration of natural sources and refinement of isolation techniques will be crucial in unlocking the full potential of this intriguing benzopyrone derivative.

Determining the Quantum Yield of 7-Hydroxychromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxychromone and its derivatives are a class of fluorescent molecules with significant applications in biomedical research and drug development. Their utility as fluorescent probes is intrinsically linked to their photophysical properties, paramount among which is the fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of a fluorophore. This technical guide provides an in-depth overview of the determination of the fluorescence quantum yield of 7-hydroxychromone, detailing the experimental protocol, presenting relevant data, and illustrating the underlying photophysical processes.

A key characteristic of 7-hydroxychromone is its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that significantly influences its fluorescence properties and gives rise to a dual emission spectrum. Understanding and quantifying the quantum yield in the context of ESIPT is crucial for the rational design of novel fluorescent probes and sensors.

Data Presentation: Photophysical Properties of 7-Hydroxychromone Derivatives

The fluorescence quantum yield of 7-hydroxychromone and its derivatives is highly sensitive to the surrounding environment, particularly the polarity and hydrogen-bonding capabilities of the solvent. The process of ESIPT can be modulated by these interactions, leading to changes in the emission spectra and quantum yields. Below is a summary of reported quantum yield values for some 7-hydroxychromone derivatives in various solvents.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| 7-Aryl-3-hydroxychromone (7AHC) | Apolar Alkanes | ~0.2 | [1] |

| 7-Aryl-3-hydroxychromone (7AHC) | Medium Polarity Solvents | 0.5 - 0.6 | [1] |

| 7-Aryl-3-hydroxychromone (7AHC) | Protic Solvents (e.g., Butanol, Methanol) | ~0.001 - 0.04 | [1] |

| 7-Hydroxycoumarin derivative (6d) | Not specified | 0.25 | [2] |

| 7-Hydroxycoumarin derivative (7) | Not specified | 0.32 | [2] |

| 7-Acetamido-3-hydroxychromones | Water | 0.04 - 0.13 | [3] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method, as described by Williams et al.[4]. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment

-

7-Hydroxychromone: High purity grade.

-

Fluorescence Standard: A certified reference material with a known quantum yield that absorbs and emits in a similar spectral region to 7-hydroxychromone. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the UV-Vis region.[5]

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Equipped with a corrected emission detector.

-

Quartz Cuvettes: 1 cm path length.

Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 7-hydroxychromone in the desired solvent.

-

Prepare a stock solution of the fluorescence standard in its recommended solvent.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the 7-hydroxychromone sample and the standard.

-

The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all working solutions.

-

Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Record the corrected fluorescence emission spectra of all working solutions using the same excitation wavelength (λex) and instrument settings (e.g., slit widths).

-

The emission should be recorded over the entire fluorescence band.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Hydroxychromone

Caption: Photophysical pathways of 7-hydroxychromone involving ESIPT.

Conclusion

The accurate determination of the fluorescence quantum yield of 7-hydroxychromone is essential for its effective application as a fluorescent probe. The comparative method provides a reliable means of obtaining this critical parameter. The photophysics of 7-hydroxychromone are significantly influenced by the ESIPT process, which can be modulated by the local environment. A thorough understanding of these principles will empower researchers to design and utilize 7-hydroxychromone-based tools for a wide range of scientific investigations.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxychromone dyes exhibiting excited-state intramolecular proton transfer in water with efficient two-band fluorescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

Unveiling the Antioxidant Potential of 7-Hydroxychromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxychromone, a key heterocyclic scaffold found in a variety of natural and synthetic compounds, has garnered significant interest for its potential therapeutic properties, particularly its role as an antioxidant. This technical guide provides an in-depth exploration of the antioxidant characteristics of 7-hydroxychromone, presenting a compilation of quantitative data, detailed experimental methodologies, and an analysis of the underlying signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this promising molecule.

The antioxidant activity of 7-hydroxychromone is primarily attributed to the hydrogen-donating ability of its 7-hydroxyl group. This structural feature enables it to scavenge free radicals and inhibit oxidative processes, which are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3]

Quantitative Antioxidant Activity

The antioxidant capacity of 7-hydroxychromone and its derivatives has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its efficacy in different antioxidant tests.

| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 of Reference (µM) | Source |

| 7-Hydroxy-4-chromone | DPPH Radical Scavenging | >400 | Luteolin | 17.64 ± 2.33 | [4] |

| 7-Hydroxy-4-chromone | DPPH Radical Scavenging | >400 | Quercetin | 16.42 ± 1.67 | [4] |

| 7-Hydroxy-4-chromone | DPPH Radical Scavenging | >400 | Fisetin | 21.53 ± 3.89 | [4] |

| Daidzein (7,4'-dihydroxyisoflavone) | DPPH Radical Scavenging | >400 | - | - | [4] |

Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals or to achieve 50% of the maximal effect. A lower value indicates higher antioxidant activity. The data for 7-hydroxy-4-chromone in the DPPH assay suggests it is a weak scavenger compared to flavonoids with additional hydroxyl groups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key in vitro antioxidant assays that can be employed to investigate the properties of 7-hydroxychromone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6][7]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6][7]

-

Sample Preparation: Dissolve 7-hydroxychromone in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the 7-hydroxychromone solution to the DPPH solution. The final volume is typically brought to a fixed amount with the solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period, usually 30 minutes.[5][8]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[9][10]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[10][11]

-

Sample Preparation: Prepare solutions of 7-hydroxychromone at various concentrations.

-

Reaction: Add a small volume of the sample solution to the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 60 minutes).[10][11]

-

Measurement: Measure the absorbance of the colored product at 593 nm.[11]

-

Standard Curve: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM of Fe²⁺).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.[12][13][14]

Protocol:

-

Cell Culture: Human hepatocarcinoma HepG2 cells are typically used and are seeded in a 96-well microplate.[12]

-

Loading of Fluorescent Probe: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[12][13]

-

Treatment: The cells are then treated with various concentrations of 7-hydroxychromone.

-

Induction of Oxidative Stress: Peroxyl radicals are generated by the addition of a radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[12][13]

-

Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product, is measured over time using a fluorescence plate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[12]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of 7-hydroxychromone are not solely dependent on direct radical scavenging. Like many flavonoids, it is believed to modulate intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

The Keap1-Nrf2-ARE Pathway

A critical mechanism by which phenolic compounds exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[15][16]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[16] However, in the presence of electrophilic compounds or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, inducing their transcription.[17] These genes encode for phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[17][18] While direct evidence for 7-hydroxychromone is still emerging, its structural similarity to other Nrf2-activating flavonoids suggests it may operate through a similar mechanism.

Caption: The Keap1-Nrf2-ARE signaling pathway potentially activated by 7-hydroxychromone.

Electrochemical Oxidation Mechanism

Electrochemical studies have provided insights into the antioxidant mechanism of 7-hydroxy-4-chromone at a molecular level. The oxidation of 7-hydroxy-4-chromone at a glassy carbon electrode is an irreversible, pH-dependent process that occurs in a single step, corresponding to the oxidation of the 7-hydroxyl group.[2][3] This suggests that the 7-OH group is the primary site of electron donation, which is fundamental to its radical scavenging activity.[2] The proposed mechanism involves a one-electron oxidation of the 7-hydroxyl group, leading to the formation of a radical species.[3]

Caption: An experimental workflow for investigating the antioxidant properties of 7-hydroxychromone.

Conclusion and Future Directions

7-Hydroxychromone presents a valuable scaffold for the development of novel antioxidant agents. While in vitro assays provide a fundamental understanding of its radical scavenging and reducing capabilities, further research is warranted to fully elucidate its biological significance. Future investigations should focus on:

-

Comprehensive in vitro profiling: Expanding the range of antioxidant assays to include, for example, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and lipid peroxidation inhibition assays to provide a more complete picture of its antioxidant potential.

-

In vivo studies: Evaluating the antioxidant effects of 7-hydroxychromone in animal models of oxidative stress-related diseases to determine its bioavailability, metabolism, and efficacy in a physiological context.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives of 7-hydroxychromone to identify modifications that enhance its antioxidant activity and drug-like properties.

-

Detailed mechanistic studies: Further exploring the interaction of 7-hydroxychromone with the Keap1-Nrf2 pathway and other relevant signaling cascades to fully understand its mode of action.

-

Computational studies: Employing computational chemistry to model the radical scavenging mechanisms and to guide the design of more potent antioxidant derivatives.[19][20]

By pursuing these avenues of research, the full therapeutic potential of 7-hydroxychromone as an antioxidant can be realized, paving the way for its application in the prevention and treatment of a wide range of human diseases.

References

- 1. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zen-bio.com [zen-bio.com]

- 10. content.abcam.com [content.abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. scienceopen.com [scienceopen.com]

- 20. mdpi.com [mdpi.com]

The Anti-Inflammatory Potential of 7-Hydroxy-4-Benzopyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4-benzopyrone, also known as 7-hydroxychromone, is a compound belonging to the chromone class of flavonoids that has garnered scientific interest for its potential therapeutic properties. This technical guide explores the anti-inflammatory effects of this compound, delving into its mechanisms of action, relevant experimental data from closely related analogs, and detailed protocols for its investigation. While direct quantitative data for this compound is limited in publicly available literature, studies on structurally similar compounds, such as 7-hydroxyflavone and other chromone derivatives, provide strong evidence for its anti-inflammatory potential. This guide will summarize the available data, outline key signaling pathways likely modulated by this compound, and provide comprehensive experimental workflows for researchers seeking to further elucidate its efficacy.

Introduction to this compound and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central to the inflammatory process, regulating the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound (Figure 1) is a naturally occurring chromone derivative found in various plants.[1] The chromone scaffold is a common feature in many bioactive compounds, and its derivatives have been reported to possess a range of pharmacological activities, including anti-inflammatory effects. This guide focuses on the existing and inferred anti-inflammatory properties of this compound, providing a framework for its further investigation as a potential therapeutic agent.

Figure 1: Chemical Structure of this compound

References

Synthesis of 7-Hydroxychromone Derivatives for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and anticancer evaluation of 7-hydroxychromone derivatives. It details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction to 7-Hydroxychromones in Cancer Research

Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities. Among them, 7-hydroxychromone derivatives have garnered substantial attention for their potential as anticancer agents. Their planar structure allows for intercalation with DNA, and their ability to inhibit various kinases and other cellular enzymes makes them promising candidates for drug development. This document focuses on the synthesis of novel 7-hydroxychromone derivatives and the evaluation of their cytotoxic effects against various cancer cell lines.

Synthetic Strategies and Methodologies

The core 7-hydroxychromone scaffold is typically synthesized via the Kostanecki–Robinson reaction or through other cyclization methods starting from appropriate phenolic precursors. Subsequent modifications at various positions of the chromone ring, often involving the introduction of different heterocyclic moieties, have been explored to enhance anticancer activity.

A common synthetic route involves the condensation of a 7-hydroxy-2-methylchromone with an aromatic aldehyde.

Step 1: Synthesis of 7-Hydroxy-2-methylchromone. Resorcinol is treated with ethyl acetoacetate in the presence of a condensing agent like sulfuric acid to yield 7-hydroxy-4-methylcoumarin. This intermediate is then subjected to a series of reactions, including hydrolysis and subsequent cyclization, to form the 7-hydroxy-2-methylchromone core.

Step 2: Synthesis of 7-Hydroxy-2-styrylchromone Derivatives. A mixture of 7-hydroxy-2-methylchromone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) is refluxed in the presence of a catalytic amount of piperidine in an alcoholic solvent for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to afford the pure 7-hydroxy-2-styrylchromone derivative.

Anticancer Activity and Quantitative Data

The synthesized 7-hydroxychromone derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the results are expressed as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Selected 7-Hydroxychromone Derivatives

| Compound | HepG-2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | Doxorubicin (Reference) |

| Derivative 1 (Hydrazone) | 7.45 ± 0.61 | 9.81 ± 0.83 | 11.27 ± 1.04 | 5.12 ± 0.41 |

| Derivative 2 (Pyrazole) | 5.28 ± 0.47 | 6.93 ± 0.55 | 8.14 ± 0.72 | 5.12 ± 0.41 |

| Derivative 3 (Pyrazoline) | 10.12 ± 0.95 | 12.54 ± 1.18 | 15.03 ± 1.36 | 5.12 ± 0.41 |

| 7-Hydroxychromone | > 50 | > 50 | > 50 | 5.12 ± 0.41 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Mechanism of Action: Signaling Pathways

Several studies have indicated that 7-hydroxychromone derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

The following diagram illustrates the proposed mechanism of action where 7-hydroxychromone derivatives inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-hydroxychromone derivatives.

Experimental Workflows

The overall process from synthesis to biological evaluation follows a structured workflow to ensure reproducibility and accurate assessment of the novel compounds.

The diagram below outlines the typical experimental workflow for the synthesis of 7-hydroxychromone derivatives and the subsequent evaluation of their anticancer activity.

Caption: Experimental workflow from synthesis to anticancer evaluation.

Detailed Experimental Protocols

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 7-hydroxychromone derivatives (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

Conclusion and Future Directions

The synthesis and evaluation of 7-hydroxychromone derivatives continue to be a promising area of cancer research. The data presented in this guide highlight the potential of these compounds as cytotoxic agents against various cancer cell lines. Further investigations into their mechanism of action, structure-activity relationships (SAR), and in vivo efficacy are warranted to advance these promising molecules towards clinical development. Future work should focus on optimizing the lead compounds to improve their potency and selectivity, as well as exploring novel drug delivery systems to enhance their therapeutic index.

Methodological & Application

Application Notes and Protocols: 7-Hydroxychromone as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxychromone is a naturally occurring compound and a core scaffold in many biologically active molecules. Its inherent fluorescence properties, which are sensitive to the local environment, make it an attractive candidate for the development of fluorescent probes. The interaction of 7-hydroxychromone with metal ions can lead to significant changes in its photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"). This phenomenon allows for the selective and sensitive detection of various metal ions, which is crucial in fields ranging from environmental monitoring to understanding biological processes and drug development. These application notes provide an overview of the use of 7-hydroxychromone and its derivatives as fluorescent probes for metal ion detection, along with detailed experimental protocols.

Principle of Detection

The fluorescence of 7-hydroxychromone arises from the excited state intramolecular proton transfer (ESIPT) process. Upon excitation, a proton is transferred from the 7-hydroxyl group to the carbonyl oxygen, leading to the formation of a tautomer that is responsible for the fluorescence emission. The binding of a metal ion to the 7-hydroxychromone molecule can either enhance or disrupt this process, leading to a change in fluorescence intensity.

-

Fluorescence Enhancement (Turn-on): Coordination with certain metal ions, such as Al³⁺, can restrict the non-radiative decay pathways of the excited state, leading to a significant increase in fluorescence quantum yield. This "turn-on" response provides a sensitive detection mechanism.[1][2][3]

-

Fluorescence Quenching (Turn-off): Paramagnetic metal ions, such as Fe³⁺ and Cu²⁺, can induce fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion.[4][5][6] This "turn-off" response is also a viable method for metal ion detection.

Data Presentation

The following tables summarize the photophysical and binding properties of 7-hydroxychromone and its derivatives upon interaction with selected metal ions.

Table 1: Photophysical Properties of 7-Hydroxychromone-Based Probes

| Probe | Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Solvent System | Reference |

| (E)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide (NMA) | Al³⁺ | 350 | 450 | - | 0.70 µM | EtOH/H₂O | [7][8] |

| Chromone-based Schiff base (CP) | Fe³⁺ | 345 | 435 | - | 0.044 µM | DMSO/H₂O | [5] |

| (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one | Zn²⁺, Al³⁺ | ~310 | ~400 | - | - | Acetonitrile/Water | [4][9] |

Table 2: Binding Characteristics of 7-Hydroxychromone-Based Probes

| Probe | Analyte | Binding Stoichiometry (Probe:Metal) | Association Constant (Kₐ) (M⁻¹) | Reference |

| (E)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide (NMA) | Al³⁺ | 1:1 | - | [7][8] |

| Chromone-based Schiff base (CP) | Fe³⁺ | 1:1 | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxychromone

A general and common method for the synthesis of 7-hydroxychromones is the Baker-Venkataraman rearrangement, followed by cyclization. A simpler and more direct laboratory-scale synthesis can be achieved starting from resorcinol.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid

-

Ethanol

-

Ice

Procedure:

-

Slowly add a mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) to chilled concentrated sulfuric acid with constant stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for 12-18 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

A precipitate of 7-hydroxy-4-methylcoumarin will form. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin (a derivative of 7-hydroxychromone).

Note: This protocol provides a common derivative. For the synthesis of the parent 7-hydroxychromone, alternative synthetic routes starting from 2,4-dihydroxyacetophenone may be employed.

Protocol 2: Preparation of Stock Solutions

Probe Stock Solution:

-

Accurately weigh a desired amount of 7-hydroxychromone (or its derivative).

-

Dissolve the compound in a suitable organic solvent (e.g., DMSO, acetonitrile, or ethanol) to prepare a stock solution of high concentration (e.g., 1-10 mM).

-

Store the stock solution in a dark, airtight container at 4 °C.

Metal Ion Stock Solutions:

-

Use high-purity salts of the desired metal ions (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂).

-

Prepare aqueous stock solutions of the metal salts (e.g., 10-100 mM). Ensure complete dissolution.

-

Store the metal ion solutions in well-sealed containers.

Protocol 3: Spectrofluorometric Titration for Metal Ion Detection

This protocol outlines the general procedure to determine the fluorescence response of 7-hydroxychromone to a metal ion.